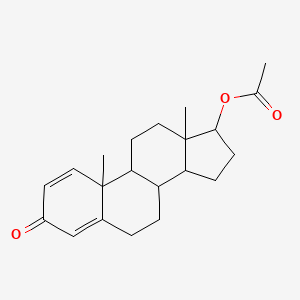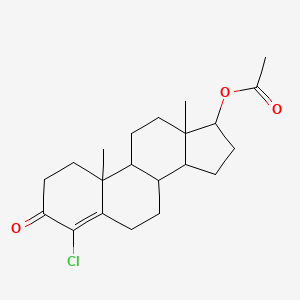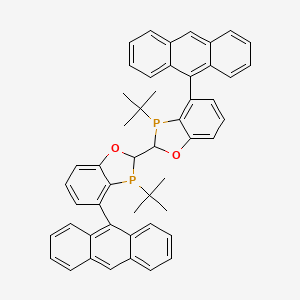
2-(1-Methylpiperidin-4-yl)-5-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpiperidin-4-yl)-5-nitrophenol is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the piperidine and nitrophenol groups in its structure suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the piperidine ring. One common method includes:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Formation of Piperidine Ring: The nitrated phenol is then reacted with 1-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality output.
Types of Reactions:
Oxidation: The nitrophenol group can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenols or other substituted phenolic compounds.
科学的研究の応用
2-(1-Methylpiperidin-4-yl)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenol group may participate in redox reactions, while the piperidine ring could interact with biological macromolecules, influencing their function and activity.
類似化合物との比較
2-(1-Methylpiperidin-4-yl)ethanamine: A related compound with a similar piperidine structure but lacking the nitrophenol group.
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Another compound featuring a piperidine ring, used in different chemical contexts.
Uniqueness: 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is unique due to the combination of the nitrophenol and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
特性
CAS番号 |
1076197-12-0 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
2-(1-methylpiperidin-4-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H16N2O3/c1-13-6-4-9(5-7-13)11-3-2-10(14(16)17)8-12(11)15/h2-3,8-9,15H,4-7H2,1H3 |
InChIキー |
PZZDQXROWDXYTA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

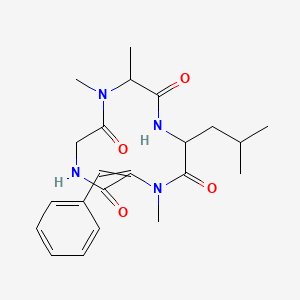
![3-[3-(1H-indol-3-yl)-acrylamido]-benzamide](/img/structure/B15286577.png)
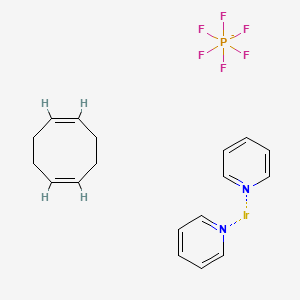

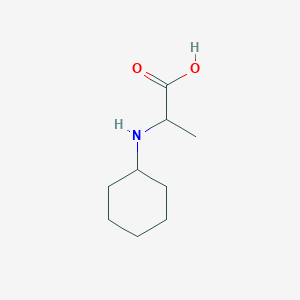
![[5-(2-Amino-6-chloropurin-9-yl)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15286596.png)


![11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15286609.png)
